ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate
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Overview
Description
Ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound that belongs to the class of pyrido[2,3-b]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrido[2,3-b]pyrazine core, along with the chloroanilino and carbamate groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine and pyrazine derivatives.
Introduction of the chloroanilino group: This step involves the reaction of the pyrido[2,3-b]pyrazine core with 4-chloroaniline under suitable conditions, such as in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, antimicrobial agent, and anticancer agent.
Biological Research: It is used in studies related to cell signaling pathways, enzyme inhibition, and receptor binding.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, resulting in antiproliferative and cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[8-(4-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate: This compound has a similar structure but with diphenyl substitution, which may result in different biological activities.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Another related compound with a different substitution pattern on the pyrido[2,3-b]pyrazine core.
Uniqueness
Ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroanilino group and the carbamate moiety contributes to its potential as a versatile scaffold for drug discovery and development.
Properties
CAS No. |
21271-80-7 |
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Molecular Formula |
C17H16ClN5O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
ethyl N-[8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C17H16ClN5O2/c1-3-25-17(24)23-14-8-13(21-12-6-4-11(18)5-7-12)15-16(22-14)20-10(2)9-19-15/h4-9H,3H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
JDINPLNYXAYCFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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